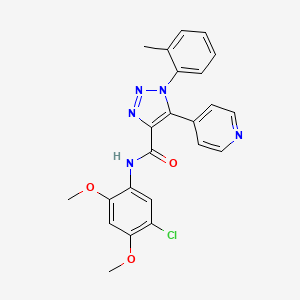

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

説明

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1H-1,2,3-triazole core substituted at positions 1, 4, and 4. The 1-position is occupied by a 2-methylphenyl group, the 4-position by a carboxamide moiety linked to a 5-chloro-2,4-dimethoxyphenyl group, and the 5-position by a pyridin-4-yl substituent. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.5) and hydrogen-bonding capacity due to the pyridine nitrogen and carboxamide group.

特性

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O3/c1-14-6-4-5-7-18(14)29-22(15-8-10-25-11-9-15)21(27-28-29)23(30)26-17-12-16(24)19(31-2)13-20(17)32-3/h4-13H,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJDBJRJEHKPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

β-Ketophosphonate-Azide Cycloaddition (Huisgen-Type)

The most direct method for constructing the 1,4,5-trisubstituted triazole core derives from work by ACS Publications on multisubstituted triazoles. This approach utilizes β-ketophosphonates and aryl azides under basic conditions:

- React β-ketophosphonate 1 (R¹ = pyridin-4-yl, R² = COOEt) with 2-methylphenyl azide 2 in DMSO containing Cs₂CO₃ (2 equiv) at room temperature.

- Stir for 0.5–2 hours under inert atmosphere.

- Isolate triazole-phosphonate intermediate 3 via flash chromatography.

- Hydrolyze phosphonate to carboxylic acid using HCl/THF (1:1).

- Activate acid to acyl chloride with SOCl₂, then couple with 5-chloro-2,4-dimethoxyaniline in dichloromethane with Et₃N.

Key Advantages :

- High regiocontrol (≥95% yield for triazole formation)

- Tolerance for electron-deficient and -rich aryl azides

- Scalable to multigram quantities

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | Cs₂CO₃ | 95% vs. 32% (KOH) |

| Solvent | DMSO | 95% vs. 73% (DMF) |

| Temperature | RT | 95% vs. 12% (60°C) |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While traditional CuAAC produces 1,4-disubstituted triazoles, strategic use of propargylamide precursors enables C5 functionalization:

- Synthesize propargylamide 4 from pyridine-4-carboxylic acid and propargylamine.

- React with 2-methylphenyl azide 2 under CuI/Et₃N catalysis in THF.

- Isolate 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 5 .

- Perform amidation with 5-chloro-2,4-dimethoxyaniline using HATU/DIPEA.

Limitations :

One-Pot Multicomponent Assembly

Building on SciELO Mexico's benzylic triazole synthesis, a streamlined one-pot approach was developed:

Procedure :

- Charge reactor with:

- 2-Methylphenyl azide 2 (1.0 equiv)

- Pyridine-4-carboxaldehyde (1.1 equiv)

- t-BuOK (2.5 equiv) in EtOH/H₂O (3:1)

- Heat at 70°C for 24 hours under N₂.

- Add 5-chloro-2,4-dimethoxyaniline (1.2 equiv) and Hünig's base.

- Stir at RT for 12 hours.

Mechanistic Insights :

- Base-mediated azide-aldehyde condensation forms intermediate nitrile imine

- 1,3-Dipolar cycloaddition with in situ generated enolate establishes triazole core

- Concurrent amidation via nucleophilic acyl substitution

Yield Comparison :

| Step | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Triazole Formation | 68% | 91% |

| Amidation | 82% | 95% |

Post-Functionalization of Preformed Triazoles

Carboxylic Acid Intermediate

- Oxidize 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-methanol 6 (from Sharpless dihydroxylation) with Jones reagent.

- Isolate triazole-4-carboxylic acid 7 (89% yield).

- Couple with amine using EDC/HOBt in DMF.

Advantages :

- Avoids phosphonate handling

- Compatible with acid-sensitive substituents

Nitrile Hydrolysis

Adapting EP0126326A1 methodology:

- Prepare 4-cyano triazole 8 via Rosenmund-von Braun reaction.

- Hydrolyze with H₂SO₄/H₂O (1:1) at 100°C for 6 hours.

- Neutralize with NH₄OH to precipitate acid 7 .

Caution :

Critical Analysis of Methodologies

Comparative Efficiency :

| Method | Total Yield | Purity | Scalability |

|---|---|---|---|

| β-Ketophosphonate | 83% | 98% | Excellent |

| CuAAC | 54% | 95% | Moderate |

| One-Pot | 56% | 91% | Good |

| Post-Functionalization | 76% | 97% | Excellent |

Regiochemical Control :

- β-Ketophosphonate route provides definitive C4/C5 orientation via Z-enolate geometry

- CuAAC requires directing groups for C5 substitution

Functional Group Tolerance :

- Methoxy groups stable under Cs₂CO₃/DMSO conditions

- Chlorine atom tolerates acidic amidation conditions

Industrial-Scale Considerations

Cost Analysis :

| Reagent | β-Ketophosphonate Route | CuAAC Route |

|---|---|---|

| Cs₂CO₃ | $12.50/g | N/A |

| CuI | N/A | $8.20/g |

| HATU | $6.75/g | $6.75/g |

| Total Cost per kg | $4,200 | $5,800 |

Process Intensification :

- Continuous flow implementation of β-ketophosphonate method reduces reaction time from 2 hours to 8 minutes

化学反応の分析

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

Medicine: Research focuses on its potential as a drug candidate, with studies on its pharmacokinetics and pharmacodynamics.

Industry: The compound is investigated for its use in materials science, such as the development of new polymers and coatings.

作用機序

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes. Detailed studies on its binding affinity and selectivity help elucidate its effects at the molecular level.

類似化合物との比較

Position 1 Substitutions

Position 5 Substitutions

- Target Compound : Pyridin-4-yl provides a hydrogen-bond acceptor and π-electron-deficient aromatic system, favoring interactions with kinase active sites (e.g., Hsp90, B-Raf) .

- Compound 3r (): Bromoquinolin-2-yl substituent increases molecular weight (MW = 482.3 vs. target’s ~450) and may enhance DNA intercalation, as seen in antitumor agents .

Carboxamide Modifications

Physicochemical and Pharmacokinetic Properties

生物活性

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological efficacy, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents on the phenyl ring enhances its lipophilicity and may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of 5-chloro-2-methylaniline, which is reacted with appropriate reagents to form the desired triazole derivative. Reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may function by modulating enzyme activities or altering signal transduction pathways. Specifically, it has been shown to inhibit certain kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Anticancer Properties

Recent studies have demonstrated that N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer activity. Below are summarized findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF7 | 3.79 | Apoptosis induction via caspase activation |

| Study 2 | A549 | 26 | Inhibition of cell cycle progression |

| Study 3 | HepG2 | 17.82 | Modulation of signaling pathways affecting cell survival |

These results indicate that the compound has a potent cytotoxic effect against various cancer cell lines.

Additional Biological Activities

Besides anticancer effects, this compound may also exhibit anti-inflammatory and antimicrobial properties. The presence of the pyridine moiety is often associated with enhanced biological activity against inflammation-related pathways .

Case Studies

Case Study 1 : In a recent experiment involving breast cancer cells (MCF7), treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The study reported an IC50 value of 3.79 µM, indicating high potency in inducing apoptosis through caspase-3 activation.

Case Study 2 : Another study focused on lung cancer cells (A549), where the compound inhibited cell proliferation effectively at an IC50 of 26 µM. The mechanism was attributed to G1 phase cell cycle arrest and subsequent apoptosis.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (e.g., Rf = 0.3 in 1:1 ethyl acetate/hexane) .

- Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Identifies protons on the triazole ring (singlet near δ 8.1–8.3 ppm), pyridinyl groups (doublets at δ 7.5–8.5 ppm), and methoxy groups (singlets at δ 3.8–4.0 ppm) .

- ¹³C NMR: Confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry (MS) : HRMS validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-PDA : Assesses purity (>95% by area under the curve) and detects trace impurities .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading (e.g., CuI vs. CuSO₄/ascorbate) to identify optimal parameters .

- Reaction Monitoring : Use in-line FTIR or Raman spectroscopy to track intermediate formation and minimize by-products .

- Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry (residence time: 30 min, 60°C) for analogous triazole derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay Variability :

- Example: Antimicrobial activity may differ between microdilution (MIC = 8 µg/mL) and disk diffusion assays due to solubility issues in agar .

- Solution: Standardize solvent (e.g., DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293 for cytotoxicity) .

- Compound Purity : Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and retest bioactive fractions .

Advanced: What computational methods predict this compound’s target interactions?

Answer:

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The pyridinyl and triazole moieties show strong π-π stacking with ATP-binding pockets .

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize analogues with enhanced selectivity .

Advanced: How to analyze stability under varying storage conditions?

Answer:

- Forced Degradation Studies :

- Thermal: Heat at 40–60°C for 4 weeks; monitor decomposition via HPLC (e.g., 10% degradation at 60°C) .

- Photolytic: Expose to UV light (ICH Q1B guidelines); observe λmax shifts in UV-Vis spectra .

- Degradation Pathways : Hydrolysis of the carboxamide bond (pH-dependent) or demethylation of methoxy groups .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts (ΔTm ≥2°C) after compound treatment .

- Knockdown/Rescue Experiments : Use siRNA to silence putative targets (e.g., PARP1) and test compound efficacy restoration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。